2-Chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine
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Overview
Description
3’-Chloro-4-(4-methoxy-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl is a complex organic compound that belongs to the class of bipyrazinyl derivatives This compound is characterized by the presence of a chloro group and a methoxy-phenyl group attached to a tetrahydro-bipyrazinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4-(4-methoxy-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyrazinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipyrazinyl core.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxy-Phenyl Group: This step involves the coupling of the methoxy-phenyl group to the bipyrazinyl core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4-(4-methoxy-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3’-Chloro-4-(4-methoxy-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Chloro-4-(4-methoxy-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-4-(4-methoxy-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl
- 3’-Chloro-4-(4-methyl-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl
- 3’-Chloro-4-(4-ethoxy-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl
Uniqueness
The uniqueness of 3’-Chloro-4-(4-methoxy-phenyl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyrazinyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17ClN4O |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-4-2-12(3-5-13)19-8-10-20(11-9-19)15-14(16)17-6-7-18-15/h2-7H,8-11H2,1H3 |
InChI Key |
JIHGMIGGKKBLJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3Cl |
Origin of Product |
United States |
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